molecular formula C15H23N B8556776 3-(Dec-1-EN-1-YL)pyridine CAS No. 101962-18-9

3-(Dec-1-EN-1-YL)pyridine

Cat. No.: B8556776
CAS No.: 101962-18-9
M. Wt: 217.35 g/mol
InChI Key: QLVZMDGWNRPEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dec-1-EN-1-YL)pyridine is a useful research compound. Its molecular formula is C15H23N and its molecular weight is 217.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

101962-18-9

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

3-dec-1-enylpyridine

InChI

InChI=1S/C15H23N/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16-14-15/h9-14H,2-8H2,1H3

InChI Key

QLVZMDGWNRPEPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 40 g (7.3 mmol) of 1-triphenylphosphononyl bromide dissolved in 20 ml of THF was cooled to -78° C. and 2.0 ml (2.6M in hexane, 5.2 mmol) of n-BuLi was added dropwise. This was followed by the dropwise addition of 4.5 ml (5.5. eq., 26 mmol) of HMPA. The solution was stirred for 5 minutes. Then a solution of 500 mg (4.70 mmol) of 3-pyridinecarboxaldehyde in 10 ml THF was added. The resulting solution was warmed to room temperature and stirred for 2 hours. Water was added to the reaction and this was extracted with Et2O. The organic layer was washed with saturated NH4Cl, followed by saturated NaCl and dried (Na2SO4). Hexanes were added to the resulting residue, decanted and concentrated. The crude material was purified by flash chromatography (9×3 cm, silica gel, 1:1 hexanes/EtOAc) to yield 777 mg (77%) of title pyridine as a yellow oil.
[Compound]
Name
1-triphenylphosphononyl bromide
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.